(S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)piperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)piperidin-1-yl)propan-1-one is a complex organic compound that features a piperidine ring substituted with an amino group and a cyclopropylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)piperidin-1-yl)propan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group is introduced via a nucleophilic substitution reaction.
Amination: The amino group is introduced through an amination reaction, often using reagents such as ammonia or amines under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)piperidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-1-((S)-3-(methylamino)piperidin-1-yl)propan-1-one: Similar structure but with a methyl group instead of a cyclopropylmethyl group.
(S)-2-Amino-1-((S)-3-(ethylamino)piperidin-1-yl)propan-1-one: Similar structure but with an ethyl group instead of a cyclopropylmethyl group.
Uniqueness
The presence of the cyclopropylmethyl group in (S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)piperidin-1-yl)propan-1-one imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications.
Properties
Molecular Formula |
C12H23N3O |
---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
(2S)-2-amino-1-[(3S)-3-(cyclopropylmethylamino)piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C12H23N3O/c1-9(13)12(16)15-6-2-3-11(8-15)14-7-10-4-5-10/h9-11,14H,2-8,13H2,1H3/t9-,11-/m0/s1 |
InChI Key |
PYSMUIKEALCKJG-ONGXEEELSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@@H](C1)NCC2CC2)N |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)NCC2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.